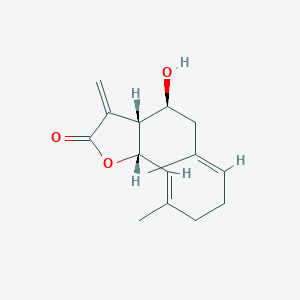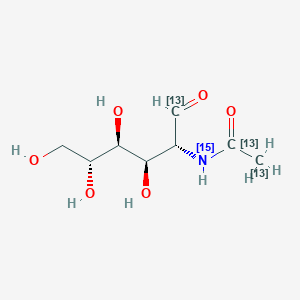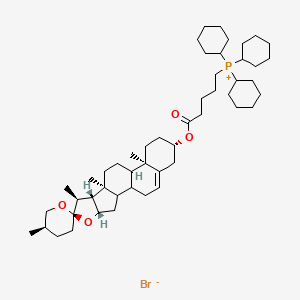
Antitumor agent-73
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-73 is a derivative of Diosgenin, a naturally occurring steroid sapogenin. This compound has shown potent antitumor activity against various cancer cell lines, demonstrating significantly stronger effects than Diosgenin itself . The compound’s ability to inhibit STAT3 signaling and activate Pdia3/ERp57 exogenously makes it a promising candidate for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Antitumor agent-73 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and process intensification could be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-73 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Antitumor agent-73 has a wide range of scientific research applications, including:
Chemistry
In chemistry, this compound is used as a model compound to study the effects of structural modifications on biological activity. Researchers investigate how changes to the steroid backbone influence its antitumor properties.
Biology
In biology, this compound is used to study cellular mechanisms and pathways involved in cancer progression. It helps researchers understand how the compound interacts with cellular targets and affects cell signaling pathways.
Medicine
In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to inhibit STAT3 signaling and activate Pdia3/ERp57 makes it a promising candidate for developing new cancer therapies .
Industry
In the pharmaceutical industry, this compound is used in drug development and formulation. Its potent antitumor activity makes it an attractive candidate for creating new anticancer drugs.
Mecanismo De Acción
Antitumor agent-73 exerts its effects by inhibiting STAT3 signaling and activating Pdia3/ERp57 exogenously . STAT3 is a transcription factor involved in cell growth and survival, and its inhibition can lead to reduced tumor growth and increased apoptosis. Pdia3/ERp57 is a protein disulfide isomerase that plays a role in protein folding and cellular stress responses. Activation of Pdia3/ERp57 can enhance the compound’s antitumor effects by promoting proper protein folding and reducing cellular stress.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Antitumor agent-73 include other Diosgenin derivatives and CD73 inhibitors. These compounds share structural similarities and exhibit antitumor activity through various mechanisms.
Uniqueness
This compound is unique due to its dual mechanism of action, involving both STAT3 inhibition and Pdia3/ERp57 activation . This dual action enhances its antitumor effects and makes it a promising candidate for cancer therapy. Other similar compounds may only target one pathway, limiting their effectiveness.
Conclusion
This compound is a potent antitumor compound with significant potential for cancer treatment. Its unique dual mechanism of action and wide range of scientific research applications make it an attractive candidate for further study and development. Continued research into its synthesis, chemical reactions, and biological effects will help unlock its full potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C50H82BrO4P |
|---|---|
Peso molecular |
858.1 g/mol |
Nombre IUPAC |
tricyclohexyl-[5-oxo-5-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxypentyl]phosphanium;bromide |
InChI |
InChI=1S/C50H82O4P.BrH/c1-35-25-30-50(52-34-35)36(2)47-45(54-50)33-44-42-24-23-37-32-38(26-28-48(37,3)43(42)27-29-49(44,47)4)53-46(51)22-14-15-31-55(39-16-8-5-9-17-39,40-18-10-6-11-19-40)41-20-12-7-13-21-41;/h23,35-36,38-45,47H,5-22,24-34H2,1-4H3;1H/q+1;/p-1/t35-,36+,38+,42?,43?,44?,45+,47+,48+,49+,50-;/m1./s1 |
Clave InChI |
VLTLRJSIWQEEGD-GSYBNXKWSA-M |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCC[P+](C7CCCCC7)(C8CCCCC8)C9CCCCC9)C)C)C)OC1.[Br-] |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCC[P+](C7CCCCC7)(C8CCCCC8)C9CCCCC9)C)C)C)OC1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


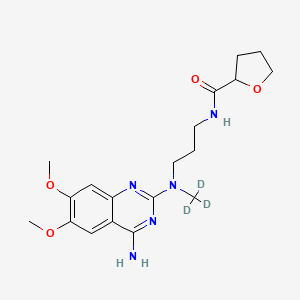
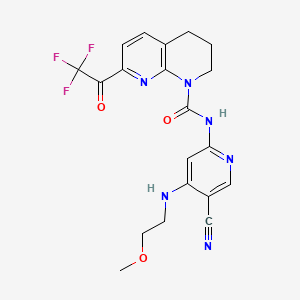
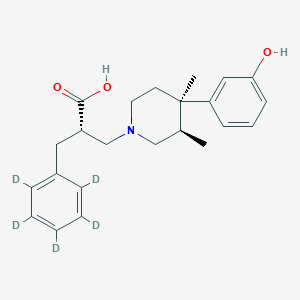
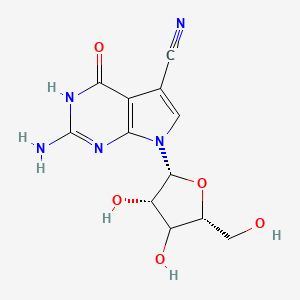
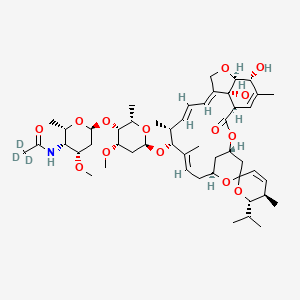
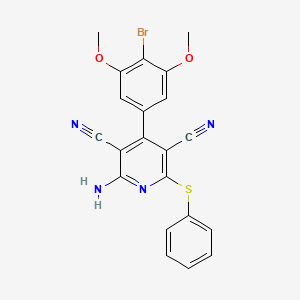
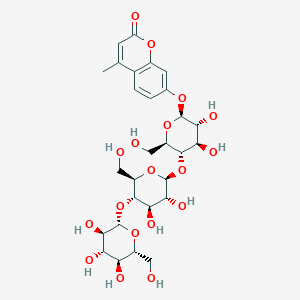

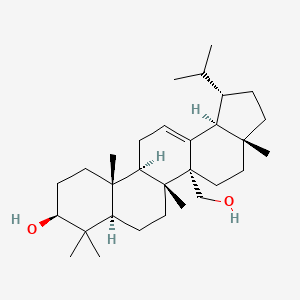
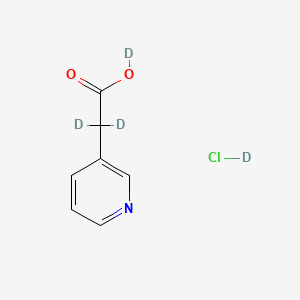
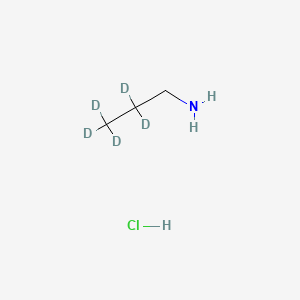
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
